
CID 131864616
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silicic acid (H2SiO3), lead(2+) salt (1:1), also known as lead monosilicate, is a chemical compound composed of silicic acid and lead in a 1:1 ratio. It is commonly referred to as basic lead silicate or lead silicon trioxide. This compound is primarily used in industrial applications, particularly in the ceramics and glass industries .
準備方法
Synthetic Routes and Reaction Conditions
Silicic acid (H2SiO3), lead(2+) salt (1:1) can be synthesized by reacting lead oxide (PbO) with silicic acid (H2SiO3) under controlled conditions. The reaction typically involves heating the reactants to facilitate the formation of the lead silicate compound. The general reaction is as follows: [ \text{PbO} + \text{H}_2\text{SiO}_3 \rightarrow \text{PbSiO}_3 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, lead monosilicate is produced by mixing lead oxide with silica (SiO2) and heating the mixture to high temperatures. This process ensures the complete reaction of the components, resulting in a homogeneous product. The composition by weight is typically 85% lead oxide and 15% silica .
化学反応の分析
Types of Reactions
Silicic acid (H2SiO3), lead(2+) salt (1:1) undergoes various chemical reactions, including:
Oxidation: Lead in the compound can be oxidized to higher oxidation states.
Reduction: Lead can also be reduced to lower oxidation states.
Substitution: The lead ion can be substituted by other metal ions in certain reactions.
Common Reagents and Conditions
Common reagents used in reactions with lead monosilicate include strong acids and bases, which can facilitate the breakdown of the compound into its constituent ions. For example, hydrochloric acid (HCl) can react with lead monosilicate to form lead chloride (PbCl2) and silicic acid.
Major Products Formed
The major products formed from the reactions of lead monosilicate depend on the specific reagents and conditions used. For instance, reacting with hydrochloric acid produces lead chloride and silicic acid: [ \text{PbSiO}_3 + 2\text{HCl} \rightarrow \text{PbCl}_2 + \text{H}_2\text{SiO}_3 ]
科学的研究の応用
Silicic acid (H2SiO3), lead(2+) salt (1:1) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving lead and silicon compounds.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to lead toxicity.
Medicine: Explored for its potential use in medical applications, although its toxicity limits its use.
作用機序
The mechanism of action of silicic acid (H2SiO3), lead(2+) salt (1:1) involves the interaction of lead ions with various molecular targets. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to various toxic effects, particularly in biological systems. The pathways involved include the inhibition of enzyme activity and interference with cellular processes.
類似化合物との比較
Similar Compounds
Silicic acid (H2SiO3), calcium salt (11): Used in ceramics and as a filler in plastics and cements.
Silicic acid (H2SiO3), magnesium salt (11): Used in similar applications as calcium silicate but with different properties.
Uniqueness
Silicic acid (H2SiO3), lead(2+) salt (1:1) is unique due to its high lead content, which imparts specific properties to ceramics and glass products. Its toxicity, however, limits its use in certain applications compared to other silicates like calcium and magnesium silicates .
特性
CAS番号 |
22569-74-0 |
|---|---|
分子式 |
H2O3PbSi |
分子量 |
285 g/mol |
InChI |
InChI=1S/H2O3Si.Pb/c1-4(2)3;/h1-2H; |
InChIキー |
CDOOYCLYEGBYFE-UHFFFAOYSA-N |
正規SMILES |
O[Si](=O)O.[Pb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[[4-amino-1-[[6-amino-1-[[2-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[2-[[2-[[1-[[1-[[1-(1-carboxyethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-5-oxopentanoic acid](/img/structure/B12353783.png)

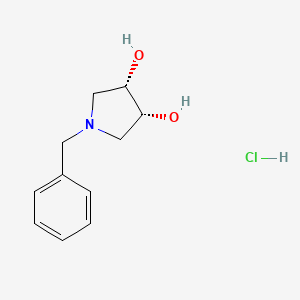
![Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)-](/img/structure/B12353798.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione](/img/structure/B12353803.png)
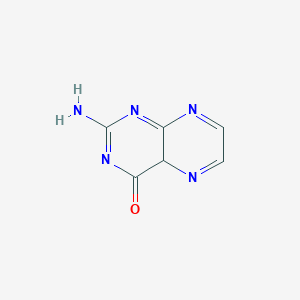
![5-[[6-amino-1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[6-amino-2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12353830.png)
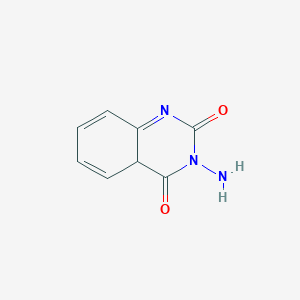

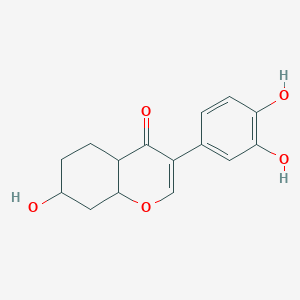
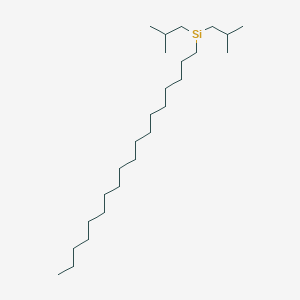

![[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyl-oxan-4-yl]-dimethyl-oxid](/img/structure/B12353878.png)
![cobalt(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12353890.png)
